(3R)-3-hydroxy-L-aspartate(2-)
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Overview
Description
(3R)-3-hydroxy-L-aspartate(2-) is a C4-dicarboxylate obtained by deprotonation of both carboxy groups of 3-hydroxy-L-aspartic acid. It derives from a L-aspartate(2-). It is a conjugate base of a (3R)-3-hydroxy-L-aspartic acid.
Scientific Research Applications
Synthesis of Amino Acid Derivatives
(3R)-3-hydroxy-L-aspartate(2-) plays a crucial role in the synthesis of various amino acid derivatives. For instance, a study by Jefford et al. (1993) demonstrated the synthesis of 4-alkyl-3-amino-2-hydroxybutyric acids with significant diastereoselectivity using L-aspartic acid through a series of chemical transformations including N-tosylation, anhydride formation, reduction, and α-hydroxylation (Jefford, Jian, & Lu, 1993).
Inhibition of Aminopeptidases
(3R)-3-hydroxy-L-aspartate(2-) analogs like amastatin have been identified as slow-binding, competitive inhibitors of aminopeptidases. Rich et al. (1984) reported that the (2S)-hydroxyl group in the structure contributes significantly to the stabilization of the enzyme-inhibitor complex (Rich, Moon, & Harbeson, 1984).
Synthesis of Pharmaceutical Compounds
The compound and its derivatives have been used in synthesizing pharmaceutical compounds. Seki and Nakao (1999) illustrated an efficient method for synthesizing (-)-bestatin, a potent immunostimulant, starting from L-aspartic acid, involving stereoselective hydroxylation and subsequent chemical transformations (Seki & Nakao, 1999).
Role in Neurotransmission
(3R)-3-hydroxy-L-aspartate(2-) and its derivatives also have implications in neurotransmission. Porter et al. (1992) explored L-aspartate-beta-hydroxamate, a glutamate uptake inhibitor, for its activity at a glutamate metabotropic receptor in rat cerebral cortical slices, indicating its potential role in modulating neurotransmitter systems (Porter, Briggs, & Roberts, 1992).
Enzymatic Activity and Inhibition
Studies have also focused on the interaction of (3R)-3-hydroxy-L-aspartate(2-) derivatives with enzymes. For instance, Walsh et al. (1980) reported on the interaction of 2-(hydroxymethyl) aspartic acid with cytosolic aspartate aminotransferase, demonstrating the compound's role in enzyme kinetics and inhibition (Walsh, Metzler, Powell, & Jacobson, 1980).
Biocatalysis
The compound's derivatives are explored in biocatalysis for asymmetric synthesis of substituted aspartic acids. Raj et al. (2011) studied the thermostable methylaspartate ammonia lyase from Carboxydothermus hydrogenoformans, which catalyzes reactions involving (3R)-3-hydroxy-L-aspartate(2-) derivatives for the synthesis of aspartic acid derivatives, highlighting its industrial potential (Raj et al., 2011).
Properties
Molecular Formula |
C4H5NO5-2 |
---|---|
Molecular Weight |
147.09 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanedioate |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-2/t1-,2+/m0/s1 |
InChI Key |
YYLQUHNPNCGKJQ-NHYDCYSISA-L |
Isomeric SMILES |
[C@H]([C@H](C(=O)[O-])O)(C(=O)[O-])N |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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